2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine
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Overview
Description
2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
This compound is a secondary amine, which are important starting materials for the preparation of compounds such as azo dyes and dithiocarbamate .
Mode of Action
It’s synthesized via schiff bases reduction route . The compound consists of asymmetric units of C16H20N2O .
Biochemical Pathways
Secondary amines like this compound are known to be involved in various biochemical processes, including the synthesis of many compounds such as azo dyes and dithiocarbamate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-methoxy-5-(4-methoxy-phenyl)-dihydropyrimidine.
Substitution: Formation of 2-chloro-5-(4-methoxy-phenyl)-pyrimidine or 2-amino-5-(4-methoxy-phenyl)-pyrimidine.
Scientific Research Applications
2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4-chlorophenyl)-pyrimidine
- 2-Methoxy-5-(4-aminophenyl)-pyrimidine
- 2-Methoxy-5-(4-hydroxyphenyl)-pyrimidine
Uniqueness
2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-5-(4-methoxyphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-5-3-9(4-6-11)10-7-13-12(16-2)14-8-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVTVJCICGYUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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